molecular formula C12H17NO3 B1524148 tert-Butyl (4-hydroxyphenyl)(methyl)carbamate CAS No. 180593-41-3

tert-Butyl (4-hydroxyphenyl)(methyl)carbamate

Cat. No. B1524148
CAS RN: 180593-41-3
M. Wt: 223.27 g/mol
InChI Key: OLCINQXFUANAPJ-UHFFFAOYSA-N
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Description

“tert-Butyl (4-hydroxyphenyl)(methyl)carbamate” is a chemical compound with the molecular formula C12H17NO3 . It has an average mass of 223.268 Da and a monoisotopic mass of 223.120850 Da . It is also known by other names such as “tert-Butyl (4-(hydroxymethyl)phenyl)carbamate” and "Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester" .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of 4-aminophenol with di-tert-butyl dicarbonate in the presence of triethylamine in methanol . The reaction mixture is stirred at 22°C for 14 hours. After the removal of the solvent, the residue is distributed between ethyl acetate and 0.25 N aqueous hydrochloric acid solution .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For instance, it can be used in palladium-catalyzed synthesis of N-Boc-protected anilines . It can also be used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical And Chemical Properties Analysis

The physicochemical properties of “this compound” include a high gastrointestinal absorption and it is BBB permeant . It has a lipophilicity Log Po/w (iLOGP) of 2.12 . Its water solubility is 0.968 mg/ml .

Scientific Research Applications

Synthesis and Intermediates in Compound Formation

Tert-Butyl (4-hydroxyphenyl)(methyl)carbamate serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl)(methyl)amino) -2methoxyphenyl) carbamate, an intermediate for omisertinib (AZD9291), a medication used in cancer treatment. This synthesis involves steps like acylation, nucleophilic substitution, and reduction, highlighting the compound's role in complex chemical processes (Zhao, Guo, Lan, & Xu, 2017).

Metabolism Studies

Metabolism of this compound and similar compounds has been studied in various species, including insects and mammals. Research reveals that both the tert-butyl group and the N-methyl group in such compounds are subject to hydroxylation, a key step in their metabolic processing. These studies are crucial for understanding the biotransformation and environmental fate of related carbamates (Douch & Smith, 1971).

Chemical Reactions and Functionalization

The compound has been used in various chemical reactions, such as lithiation and functionalization, leading to a wide range of derivative compounds. For example, it is involved in the lithiation of N-(chloromethyl) carbamate, demonstrating its versatility in organic synthesis. These reactions often result in the formation of functionalized carbamates with potential applications in pharmaceuticals and material sciences (Ortiz, Guijarro, & Yus, 1999).

Safety and Hazards

The safety information for “tert-Butyl (4-hydroxyphenyl)(methyl)carbamate” includes a signal word of “Warning” and hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-(4-hydroxyphenyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCINQXFUANAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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